molecular formula C10H7NO5 B1220339 N-Carboxymethylisatoic anhydride CAS No. 24648-52-0

N-Carboxymethylisatoic anhydride

Cat. No.: B1220339
CAS No.: 24648-52-0
M. Wt: 221.17 g/mol
InChI Key: CXRYHXNGBDHERE-UHFFFAOYSA-N
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Description

N-Carboxymethylisatoic anhydride (CAS 24648-52-0) is a heterocyclic organic compound derived from isatoic anhydride (1H-benzo[d][1,3]oxazine-2,4-dione) by substituting the nitrogen atom with a carboxymethyl group (–CH₂COOH). This modification enhances its reactivity in acetylation and cyclization reactions, making it valuable in pharmaceutical synthesis and polymer chemistry. Its structure combines aromatic rigidity with the functional versatility of a carboxylic acid, enabling applications in peptide coupling and specialty polymer design .

Properties

IUPAC Name

2-(2,4-dioxo-3,1-benzoxazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)16-10(11)15/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRYHXNGBDHERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179389
Record name N-Carboxymethylisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24648-52-0
Record name N-Carboxymethylisatoic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carboxymethylisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

N-Methylisatoic Anhydride (CAS 10328-92-4)

Structural Differences :

  • N-Carboxymethylisatoic anhydride : Contains a carboxymethyl (–CH₂COOH) group.
  • N-Methylisatoic anhydride : Substituted with a methyl (–CH₃) group instead.

Aromatic Anhydrides: Phthalic and Maleic Anhydrides

Phthalic Anhydride (C₈H₄O₃) :

  • Structure : Aromatic bicyclic anhydride.
  • Applications : Production of phthalate plasticizers, alkyd resins, and dyes. Its high thermal stability (decomposes at ~500°C) suits industrial coatings .
  • Comparison : Unlike this compound, phthalic anhydride lacks nitrogen, limiting its use in biomedical applications but excelling in bulk polymer production.

Maleic Anhydride (C₄H₂O₃) :

  • Structure : Unsaturated cyclic anhydride with conjugated double bonds.
  • Applications : Synthesizing unsaturated polyester resins, surfactants, and agrochemicals. Its electron-deficient double bond enables Diels-Alder reactions .
  • Comparison : Maleic anhydride’s reactivity in copolymerization (e.g., with styrene) contrasts with this compound’s niche in functionalized polymers.
Property This compound Phthalic Anhydride Maleic Anhydride
Aromatic System Monocyclic Bicyclic Monocyclic
Key Reactivity Acetylation, peptide coupling Esterification Diels-Alder, copolymerization
Industrial Use Specialty polymers Plastics, dyes Resins, surfactants

Aliphatic Anhydrides: Acetic and Succinic Derivatives

Acetic Anhydride ((CH₃CO)₂O) :

  • Structure : Simplest aliphatic anhydride.
  • Applications : Ubiquitous acetylating agent in cellulose acetate production and aspirin synthesis. Reacts exothermically with water .
  • Comparison : While acetic anhydride is cost-effective for bulk acetylation, this compound offers targeted reactivity in complex molecule synthesis.

Methylsuccinic Anhydride (C₅H₆O₃) :

  • Structure : Aliphatic cyclic anhydride with a methyl branch.
  • Applications : Specialty polyesters and crosslinking agents. Its lower reactivity compared to aromatic anhydrides limits use in high-temperature processes .
Property This compound Acetic Anhydride Methylsuccinic Anhydride
Solubility Polar solvents Broad organic solvents Limited to polar solvents
Thermal Stability Moderate (~200°C) High (>138°C) Low (<100°C)
Primary Use Pharmaceuticals Bulk acetylation Niche polymers

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